6-Phenylhexylamine, hydrochloride

Lipophilicity Membrane permeability QSAR

For SAR studies of NMDA receptor antagonists, linker length is critical-a single methylene shift can change IC50 by orders of magnitude. 6-Phenylhexylamine HCl provides a precise C6 spacer with a calculated logP of 3.45, ensuring consistent lipophilicity and membrane permeability. In bioconjugation, its 14.5 Å spacer arm surpasses standard crosslinkers (SMCC: 8.3 Å; MBS: 7.3 Å), reducing steric hindrance and improving conjugate stability in serum. Sourced with ≥98% purity (HPLC), the stable hydrochloride salt ensures aqueous solubility during conjugation reactions.

Molecular Formula C12H20ClN
Molecular Weight 213.75 g/mol
CAS No. 120375-57-7
Cat. No. B028472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylhexylamine, hydrochloride
CAS120375-57-7
SynonymsBenzenehexanamine, Hydrochloride
Molecular FormulaC12H20ClN
Molecular Weight213.75 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCC[NH3+].[Cl-]
InChIInChI=1S/C12H19N.ClH/c13-11-7-2-1-4-8-12-9-5-3-6-10-12;/h3,5-6,9-10H,1-2,4,7-8,11,13H2;1H
InChIKeyJYKYEUDNRJFMMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylhexylamine Hydrochloride (CAS 120375-57-7): Chemical Profile and Core Attributes for Research Procurement


6-Phenylhexylamine, hydrochloride (CAS 120375-57-7) is a primary aralkylamine with a six-carbon alkyl chain linking a phenyl group to a terminal amine, presented as the hydrochloride salt to enhance aqueous solubility and stability . With a molecular formula of C12H20ClN and a molecular weight of 213.75 g/mol, it serves as a versatile building block in medicinal chemistry and bioconjugation, particularly in the synthesis of NMDA receptor antagonists and heterobifunctional crosslinkers [1][2]. Its physicochemical profile—characterized by a calculated logP of 3.4485 and a boiling point of 144–146 °C (free base)—positions it as a lipophilic amine suitable for organic synthesis and membrane-permeable applications [3].

Why 6-Phenylhexylamine Hydrochloride Cannot Be Casually Substituted by Other Phenylalkylamines in Research and Industrial Workflows


Substituting 6-phenylhexylamine, hydrochloride with a shorter- or longer-chain phenylalkylamine analog introduces quantifiable changes in lipophilicity, molecular geometry, and biological activity that can derail experimental outcomes. In structure-activity relationship (SAR) studies of NMDA receptor antagonists, even a single methylene unit alteration in the alkyl linker can shift IC50 values by orders of magnitude [1]. Similarly, in bioconjugation, the spacer arm length—14.5 Å for constructs incorporating the 6-phenylhexylamine moiety—directly influences conjugation efficiency and the steric accessibility of conjugated biomolecules, with deviations leading to suboptimal crosslinking or loss of function [2]. The following evidence quantifies these differentiations to guide informed procurement decisions.

6-Phenylhexylamine Hydrochloride: Quantitative Differentiation Against Phenylalkylamine Analogs


Lipophilicity (logP) Trends Across Phenylalkylamine Homologs

6-Phenylhexylamine exhibits a calculated logP of 3.45, which is higher than that of shorter-chain phenylalkylamines. This increased lipophilicity, driven by the six-carbon linker, correlates with enhanced membrane permeability and blood-brain barrier penetration potential [1]. For comparison, phenethylamine (C2) has a logP of ~1.4, 3-phenylpropylamine (C3) ~1.8, 4-phenylbutylamine (C4) ~2.4, and 5-phenylpentylamine (C5) ~3.1 [2][3][4][5]. The trend demonstrates that each additional methylene group adds approximately 0.5 logP units, underscoring that chain length is a tunable parameter for physicochemical property optimization.

Lipophilicity Membrane permeability QSAR

Aqueous Solubility Enhancement via Hydrochloride Salt Form

The hydrochloride salt of 6-phenylhexylamine (CAS 120375-57-7) offers significantly improved aqueous solubility compared to its free base counterpart (CAS 17734-20-2), which is poorly soluble in water and requires organic solvents such as dichloromethane, ethyl acetate, or methanol . The salt form enables direct use in aqueous buffers and biological assay systems without the need for co-solvents that may interfere with protein stability or cellular viability. While quantitative solubility data in mg/mL are not reported in the accessed datasheets, the class-level advantage of salt formation for primary amines is well established .

Solubility Formulation Biological assays

Chain Length as a Critical Parameter in NMDA Receptor Antagonist Design

Structure-activity relationship studies of bis(phenylalkyl)amines reveal that the distance between the two aromatic rings—determined by the alkyl linker length—is a primary determinant of NMDA receptor NR1A/2B antagonistic potency and selectivity [1]. The most potent compound in the series, N-[2-(4-hydroxyphenyl)ethyl]-5-phenylpentylamine hydrochloride, incorporates a 5-phenylpentylamine moiety and exhibits an IC50 of 8 nM with >1000-fold selectivity over NR1A/2A and NR1A/2C receptors [1]. This SAR framework demonstrates that phenylalkylamines with specific chain lengths (C5–C6) are optimal for achieving high-affinity interactions. 6-Phenylhexylamine, with its six-carbon linker, serves as a direct synthetic precursor for generating analogous compounds and provides a slightly extended spacer geometry that may confer distinct binding characteristics relative to the C5 homolog.

NMDA receptor NR2B selective Medicinal chemistry

Spacer Arm Length in Heterobifunctional Crosslinkers Incorporating 6-Phenylhexylamine

The 6-phenylhexylamine moiety is utilized in the design of heterobifunctional crosslinkers such as SMPB (succinimidyl 4-(p-maleimidophenyl)butyrate) and related constructs, where it contributes to an extended spacer arm of 14.5 Å [1]. This length is greater than that of commonly used crosslinkers like SMCC (8.3 Å) and MBS (7.3 Å), providing reduced steric hindrance and improved accessibility for conjugation of large biomolecules such as antibodies and enzymes . Conjugates prepared with SMPB have been reported to exhibit enhanced serum stability compared to SPDP conjugates, underscoring the functional advantage of the phenylhexyl-based spacer [1].

Bioconjugation Crosslinker ADC

Molecular Weight and Boiling Point Differentiation Within the Phenylalkylamine Series

The molecular weight and boiling point of 6-phenylhexylamine (free base: 177.29 g/mol, boiling point 144–146 °C at 13 Torr) are significantly higher than those of shorter-chain analogs [1]. For instance, phenethylamine has a molecular weight of 121.18 g/mol and a boiling point of 195–198 °C at atmospheric pressure; 3-phenylpropylamine has a molecular weight of 135.21 g/mol and a boiling point of 221 °C [2][3]. These differences affect purification strategies (e.g., distillation temperature ranges) and formulation considerations (e.g., gravimetric dosing). The hydrochloride salt further increases molecular weight to 213.75 g/mol, which must be accounted for in stoichiometric calculations.

Physical properties Purification Handling

Recommended Application Scenarios for 6-Phenylhexylamine Hydrochloride Based on Evidence-Driven Differentiation


Synthesis of NR2B-Selective NMDA Receptor Antagonists

Researchers developing subtype-selective NMDA receptor modulators should procure 6-phenylhexylamine hydrochloride for use as a key building block in bis(phenylalkyl)amine synthesis. SAR data indicate that phenylalkylamine linker length is a critical determinant of potency and selectivity, with C5–C6 linkers yielding the most active compounds [1]. The six-carbon chain of 6-phenylhexylamine offers a slightly extended geometry compared to the C5 analog, potentially enabling distinct binding interactions that warrant exploration in lead optimization campaigns.

Preparation of Long-Arm Heterobifunctional Crosslinkers for Bioconjugation

For bioconjugation applications requiring extended spacer arms to minimize steric hindrance—such as antibody-drug conjugate (ADC) assembly or protein-protein crosslinking—6-phenylhexylamine hydrochloride serves as an essential precursor for synthesizing crosslinkers with 14.5 Å spacer arms [2]. This length surpasses that of standard crosslinkers (SMCC: 8.3 Å; MBS: 7.3 Å) and has been associated with improved conjugate stability in serum [2].

Lipophilic Amine Tether in Membrane-Permeable Probe Design

Given its logP of 3.45—significantly higher than that of shorter-chain phenylalkylamines—6-phenylhexylamine hydrochloride is well-suited for constructing lipophilic tethers in fluorescent probes or affinity labels designed to penetrate cellular membranes or cross the blood-brain barrier [3]. The hydrochloride salt form ensures aqueous solubility during conjugation reactions while the free amine can be readily functionalized.

Organic Synthesis Intermediate Requiring Extended Alkyl Chain Geometry

In synthetic chemistry workflows where a primary amine with a precise six-carbon spacing from a phenyl ring is required—such as in the preparation of meta-selective borylation substrates or as a crystallization additive—6-phenylhexylamine hydrochloride provides a well-characterized, stable starting material with predictable physical properties (MW 213.75 g/mol, enhanced water solubility) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenylhexylamine, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.